Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside
Overview
Description
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex organic compound with the molecular formula C21H24O6. It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of benzyl and benzylidene groups. This compound is often used as a chiral building block in the synthesis of various sugars and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by benzylation and benzylidenation. One common method involves the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: NaN3, thiourea
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields aldehydes, while reduction with LiAlH4 produces alcohols .
Scientific Research Applications
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex sugars and other organic molecules.
Biology: The compound is employed in the study of carbohydrate-protein interactions and as a substrate in enzymatic assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and glycosylated drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups enhance the compound’s binding affinity to these targets, facilitating various biochemical reactions. The pathways involved include glycosylation and carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 3-O position and the benzylidene group at the 4,6-O positions enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYFVCKXAQEDN-BQUARMOTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.